N-(Phosphonoacetyl)aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of N-(Phosphonoacetyl)aspartic acid involves several synthetic routes. One common method includes the reaction of L-aspartic acid dibenzyl ester p-toluenesulfonate with triethylamine, followed by the addition of phosphonoacetic acid . The resulting product is then purified through a series of washing procedures using water and ethanol to reduce impurities . Industrial production methods focus on the large-scale preparation of the tetrasodium and disodium salts of this compound, which are more soluble and easier to handle .
Analyse Des Réactions Chimiques
N-(Phosphonoacetyl)aspartic acid undergoes various chemical reactions, primarily involving its role as an inhibitor of aspartate transcarbamylase . This compound does not typically undergo oxidation or reduction reactions but is involved in substitution reactions where it interacts with the enzyme’s active site . Common reagents used in these reactions include triethylamine and phosphonoacetic acid . The major product formed from these reactions is the inhibition complex with aspartate transcarbamylase, which effectively blocks pyrimidine biosynthesis .
Applications De Recherche Scientifique
N-(Phosphonoacetyl)aspartic acid has a wide range of scientific research applications. In chemistry, it is used as a transition state analogue inhibitor to study enzyme kinetics and mechanisms . In biology and medicine, it is primarily used in cancer research due to its ability to inhibit pyrimidine biosynthesis, which is crucial for DNA and RNA synthesis in rapidly dividing cells . This compound has shown significant activity against Lewis lung carcinoma, B16 melanoma, and glioma, making it a promising candidate for cancer treatment . Additionally, it is used in combination chemotherapy, particularly with 5-fluorouracil, to enhance its therapeutic effects .
Mécanisme D'action
The mechanism of action of N-(Phosphonoacetyl)aspartic acid involves its inhibition of aspartate transcarbamylase, an enzyme critical for the de novo synthesis of pyrimidines . By binding to the enzyme’s active site, this compound prevents the formation of carbamoyl aspartate, thereby blocking the pyrimidine biosynthesis pathway . This inhibition leads to a decrease in the availability of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in the suppression of tumor cell growth .
Comparaison Avec Des Composés Similaires
N-(Phosphonoacetyl)aspartic acid is unique in its specific inhibition of aspartate transcarbamylase. Similar compounds include sparfosic acid, which also targets the pyrimidine biosynthesis pathway but through different mechanisms . Other related compounds are various transition state analogues used to study enzyme kinetics and inhibition . The uniqueness of this compound lies in its high specificity and potency as an inhibitor of aspartate transcarbamylase, making it a valuable tool in both research and therapeutic applications .
Propriétés
IUPAC Name |
2-[(2-phosphonoacetyl)amino]butanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NO8P/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKNRXZVGOYGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CP(=O)(O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866191 |
Source
|
Record name | N-(Phosphonoacetyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76338-95-9 |
Source
|
Record name | NSC281263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.